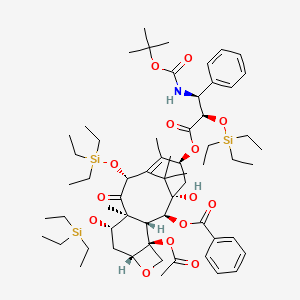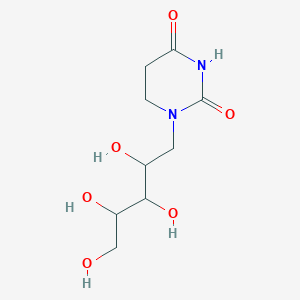
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt is an organic compound with the molecular formula C14H8N6Na2O6S2. It is known for its application as a reagent in enzyme immobilization through photo-crosslinking. This compound is water-soluble over a wide pH range and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diazidostilbene-2,2-disulfonic acid disodium salt typically involves the diazotization of 4,4-diaminostilbene-2,2-disulfonic acid followed by azidation. The reaction conditions often require controlled temperatures and the use of sodium azide as the azidating agent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same diazotization and azidation steps, with additional purification stages to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt undergoes various chemical reactions, including:
Photo-crosslinking: This reaction is utilized for enzyme immobilization on fibroin.
Substitution Reactions: The azido groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Photo-crosslinking: Requires UV light to activate the azido groups.
Substitution Reactions: Typically involve nucleophiles that can replace the azido groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, photo-crosslinking results in immobilized enzymes, while substitution reactions yield various substituted stilbene derivatives .
Scientific Research Applications
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for photo-crosslinking and in the synthesis of other organic compounds.
Biology: Employed in enzyme immobilization techniques for various biochemical assays.
Industry: Utilized in the production of dyes and optical brighteners
Mechanism of Action
The mechanism of action of 4,4-Diazidostilbene-2,2-disulfonic acid disodium salt primarily involves the activation of azido groups under UV light, leading to the formation of reactive nitrene intermediates. These intermediates can form covalent bonds with target molecules, enabling enzyme immobilization and other applications .
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another stilbene derivative used in the production of dyes and optical brighteners.
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid: An anionic alkylating agent used in cell transport studies.
Uniqueness
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt is unique due to its azido groups, which enable photo-crosslinking and enzyme immobilization. This property distinguishes it from other stilbene derivatives that may not have the same reactivity or applications .
Properties
Molecular Formula |
C14H8N6Na2O6S2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H10N6O6S2.2Na/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
HYYYTIDWAIQGHI-SEPHDYHBSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)




![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)




![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)


